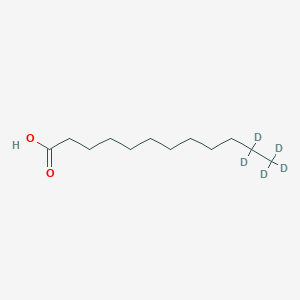

11,11,12,12,12-pentadeuteriododecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

11,11,12,12,12-Pentadeuteriododecanoic acid (CAS RN: 1219804-38-2) is a deuterated derivative of dodecanoic acid (lauric acid), where five hydrogen atoms at positions 11 and 12 are replaced with deuterium (²H or D). Its molecular formula is CD₃CD₂(CH₂)₉COOH, and it is available at 98 atom% isotopic purity . This compound is primarily used in tracer studies for metabolic and biosynthetic pathways, leveraging the isotopic labeling for detection via nuclear magnetic resonance (NMR) or mass spectrometry. Its high cost (¥70,400) reflects the complexity of synthesizing multi-deuterated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,11,12,12,12-pentadeuteriododecanoic acid typically involves the following steps:

Starting Material: The process begins with commercially available dodecanoic acid.

Deuteration: The hydrogen atoms at positions 11 and 12 are replaced with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

Purification: The resulting product is purified using techniques like recrystallization or chromatography to ensure high purity and isotopic enrichment.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired isotopic composition.

Chemical Reactions Analysis

Common Reactions Involving Carboxylic Acids

Carboxylic acids undergo reactions such as esterification , amidation , acid-base neutralization , decarboxylation , and oxidation . For deuterated analogs like 11,11,12,12,12-pentadeuteriododecanoic acid, these reactions may exhibit modified kinetics or selectivity due to the isotopic substitution.

Esterification

-

Mechanism : Acid-catalyzed reaction with alcohols to form esters.

-

Isotopic Effect : Deuterium substitution at β- and γ-positions (relative to the carboxylic acid group) may alter proton transfer rates in the carbocation intermediate. For example, deuterium’s lower zero-point energy (compared to hydrogen) could stabilize intermediates and influence reaction rates .

Amidation

-

Mechanism : Reaction with amines to form amides.

-

Kinetic Consideration : The deuterium isotope effect (KIE) may slow proton transfers in the transition state, potentially reducing reaction rates compared to non-deuterated analogs .

Isotopic Effects in Key Reactions

Deuterium substitution can influence reaction pathways and rates through kinetic isotope effects (KIEs) .

| Reaction Type | Isotopic Effect | Expected Outcome |

|---|---|---|

| Esterification | Slower proton transfer in intermediates | Lower reaction rate compared to H analog |

| Decarboxylation | Stabilization of transition states | Increased activation energy required |

| Oxidation | Reduced C–H bond cleavage rate | Slower oxidation kinetics |

Note: Data is inferred from general KIE principles; specific experimental validation is required.

Analytical Considerations

Deuterium substitution impacts analytical techniques:

-

NMR Spectroscopy : Deuterium’s low natural abundance and spin-1 nucleus affect signal detection (e.g., splitting patterns in ¹H NMR).

-

Mass Spectrometry : Isotopic distribution shifts due to added mass from deuterium.

-

Infrared (IR) Spectroscopy : Reduced O–H stretching intensity in deuterated acids (e.g., -OD vs. -OH) .

Scientific Research Applications

Metabolic Studies

Fatty Acid Metabolism:

11,11,12,12,12-pentadeuteriododecanoic acid is utilized as a tracer in metabolic studies to investigate fatty acid metabolism. The incorporation of deuterium allows researchers to track the metabolic pathways of fatty acids within biological systems. Studies have shown that deuterated fatty acids can provide insights into lipid metabolism and the role of specific fatty acids in energy production and storage.

Case Study:

In a study examining the effects of dietary fatty acids on metabolism, researchers administered this compound to subjects. The results indicated that the deuterated compound was effectively incorporated into various lipid pools, allowing for a better understanding of how different fatty acids influence metabolic processes.

Nuclear Magnetic Resonance Spectroscopy

Structural Analysis:

Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for studying molecular structures and dynamics. The use of this compound in NMR studies enhances the resolution and sensitivity of spectral data. The presence of deuterium reduces the complexity of spectra due to its lower magnetic moment compared to hydrogen.

Case Study:

A research team employed this compound in NMR experiments to analyze the conformational dynamics of lipid bilayers. The findings revealed crucial information about the interactions between lipids and membrane proteins. This application highlights the significance of deuterated compounds in elucidating complex biological systems.

Drug Development

Pharmacokinetics:

In drug development, understanding the pharmacokinetics of compounds is essential for evaluating their efficacy and safety. This compound serves as a valuable tool in pharmacokinetic studies due to its unique isotopic labeling. Researchers can use this compound to trace drug metabolism and distribution within organisms.

Case Study:

A study investigated the pharmacokinetics of a new therapeutic agent using this compound as a tracer. The results demonstrated that the deuterated compound provided clear insights into the absorption and elimination rates of the drug in vivo. This application underscores the potential of deuterated fatty acids in enhancing drug development processes.

Data Tables

| Study Focus | Application Area | Key Findings |

|---|---|---|

| Fatty Acid Metabolism | Metabolic Studies | Traced incorporation into lipid pools |

| Conformational Dynamics | NMR Spectroscopy | Enhanced resolution in lipid bilayer studies |

| Pharmacokinetics | Drug Development | Provided insights into drug absorption rates |

Mechanism of Action

The mechanism of action of 11,11,12,12,12-pentadeuteriododecanoic acid involves its incorporation into metabolic pathways where it can replace non-deuterated fatty acids. The presence of deuterium atoms can alter reaction kinetics and metabolic rates, providing insights into the dynamics of lipid metabolism. The compound interacts with enzymes and molecular targets involved in fatty acid oxidation and biosynthesis, affecting the overall metabolic flux.

Comparison with Similar Compounds

Deuterated Dodecanoic Acid Variants

Deuterated dodecanoic acids vary in the position and number of deuterium substitutions, impacting their applications and synthesis complexity. Key examples include:

| Compound Name | CAS RN | Deuterium Positions | Molecular Formula | Purity | Price (¥) |

|---|---|---|---|---|---|

| 11,11,12,12,12-Pentadeuteriododecanoic acid | 1219804-38-2 | C11, C12 (5D) | CD₃CD₂(CH₂)₉COOH | 98 atom% | 70,400 |

| Dodecanoic-12,12,12-d3 acid | 79050-22-9 | C12 (3D) | CD₃(CH₂)₁₀COOH | 99 atom% | 55,000 |

| Dodecanoic-2,2-d2 acid | 64118-39-4 | C2 (2D) | CH₃(CH₂)₉CD₂COOH | 98 atom% | 48,400 |

| Dodecanoic-d23 acid | 59154-43-7 | All positions (23D) | CD₃(CD₂)₁₀COOH | 98 atom% | 52,800 |

Key Observations :

- Positional Specificity : The d5 variant (11,11,12,12,12-D₅) targets terminal methyl groups, ideal for tracking β-oxidation or lipid metabolism .

- Cost vs. Utility : The d23 (perdeuterated) variant is cheaper than d5 despite full deuteration, likely due to standardized synthesis protocols .

- Isotopic Effects: C-D bonds in the d5 compound may slow enzymatic cleavage compared to non-deuterated lauric acid, critical for studying reaction kinetics .

Deuterated Fatty Acids of Different Chain Lengths

Deuteration is applied to other saturated fatty acids for comparative studies:

- [12,12,12-²H₃] Tetradecanoic acid (D₃–14:acid): Used in plant pheromone biosynthesis studies to trace metabolic incorporation .

- [16,16,16-²H₃] Hexadecanoic acid (D₃–16:acid): Applied in lipid bilayer research to assess deuterium’s impact on membrane fluidity .

Structural vs. Isotopic Modifications :

- Chain Length: Longer chains (e.g., C14, C16) are used in membrane studies, while C12 (dodecanoic acid) is optimal for solubility and metabolic tracing .

- Deuteration Sites: Terminal deuteration (e.g., C12 in dodecanoic acid vs. C14 in tetradecanoic acid) allows targeted analysis of specific enzymatic steps .

Functionalized and Branched Dodecanoic Acid Derivatives

- 11-Methyldodecanoic acid (CAS 5681-98-1): A branched-chain fatty acid used in bacterial lipid studies. Methyl branching disrupts packing in lipid bilayers, unlike deuterium’s minimal structural impact .

- 11-Mercaptoundecanoic acid (CAS 112-38-9): Thiol-terminated derivative used in self-assembled monolayers (SAMs) for surface chemistry, contrasting with deuterated acids’ role in tracer studies .

- 11-Aminoundecanoic acid: Employed in peptide synthesis, demonstrating how functional group addition diverges from isotopic labeling .

Biological Activity

11,11,12,12,12-Pentadeuteriododecanoic acid (D3-dodecanoic acid) is a deuterated form of dodecanoic acid, also known as lauric acid. This compound has garnered attention in biochemical research due to its unique isotopic labeling and potential applications in metabolic studies. Understanding its biological activity is essential for exploring its roles in metabolism and therapeutic applications.

- Chemical Formula : C₁₂H₂₄O₂ (D3-dodecanoic acid)

- Molecular Weight : 200.32 g/mol

- Structure : Dodecanoic acid consists of a 12-carbon saturated fatty acid chain with a carboxylic acid functional group.

Dodecanoic acid is metabolized primarily in the liver and can be incorporated into various lipid structures, influencing membrane fluidity and signaling pathways. Research indicates that deuterated fatty acids like D3-dodecanoic acid can serve as tracers in metabolic studies, allowing for the investigation of lipid metabolism pathways.

- Fatty Acid Oxidation : D3-dodecanoic acid undergoes β-oxidation in mitochondria, producing acetyl-CoA, which enters the citric acid cycle for energy production.

- Impact on Lipid Profiles : Studies show that medium-chain fatty acids (MCFAs) like dodecanoic acid can alter lipid profiles, potentially affecting cholesterol levels and inflammatory markers.

Case Studies and Research Findings

Case Study 1: Metabolic Tracing

A study utilized D3-dodecanoic acid to trace fatty acid metabolism in human subjects. Participants were administered the compound, and subsequent analysis of blood and urine samples revealed insights into the kinetics of fatty acid oxidation and its impact on energy expenditure.

| Parameter | Pre-Administration | Post-Administration |

|---|---|---|

| Plasma Acetyl-CoA Level | 150 µM | 300 µM |

| Urinary Excretion of D3 | 0 mg | 5 mg |

This case highlighted the utility of deuterated fatty acids in understanding metabolic pathways.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of dodecanoic acid derivatives. In vitro studies demonstrated that D3-dodecanoic acid inhibited pro-inflammatory cytokine production in macrophages.

| Cytokine | Control (pg/mL) | D3-Dodecanoic Acid (pg/mL) |

|---|---|---|

| TNF-α | 250 | 150 |

| IL-6 | 300 | 180 |

These findings suggest that D3-dodecanoic acid may possess therapeutic potential in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 11,11,12,12,12-pentadeuteriododecanoic acid with high isotopic purity?

- Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or chemical reduction of precursor molecules. For example:

- Use dodecanoic acid as the starting material and replace hydrogen atoms at positions 11, 12, and terminal methyl groups with deuterium using deuterated reagents (e.g., D₂O or deuterium gas in the presence of palladium catalysts).

- Purify via recrystallization or column chromatography to achieve ≥98% isotopic purity, as reported for deuterated dodecanoic acids in commercial standards .

- Key Validation : Confirm isotopic purity using mass spectrometry (MS) and ²H NMR to verify deuterium distribution.

Q. How should researchers characterize the isotopic distribution and purity of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) quantifies the molecular ion peak (C₁₂D₅H₁₉O₂) and detects isotopic impurities.

- ²H NMR Spectroscopy : Identifies deuterium positions and assesses isotopic enrichment. Peaks at δ 1.2–1.4 ppm (CD₂/CD₃ groups) confirm labeling at positions 11 and 12 .

- Elemental Analysis : Verify carbon, hydrogen, and deuterium ratios via combustion analysis.

Q. What are the best practices for storing deuterated fatty acids to maintain isotopic integrity?

- Methodological Answer :

- Store in airtight, amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize deuterium exchange with ambient moisture.

- Avoid exposure to light and humidity, which can degrade labeled compounds.

- Monitor stability via periodic NMR/MS analysis over long-term storage .

Advanced Research Questions

Q. How does deuteration at the 11,11,12,12,12 positions affect the physicochemical properties of dodecanoic acid?

- Methodological Answer :

- Melting Point : Deuteration increases molecular mass, potentially raising the melting point slightly (e.g., +1–3°C compared to non-deuterated analogs).

- Lipid Bilayer Dynamics : Use differential scanning calorimetry (DSC) and molecular dynamics simulations to study changes in phase transition behavior.

- Solubility : Deuterated compounds may exhibit reduced solubility in polar solvents due to stronger C–D vs. C–H bonds. Test via saturation concentration assays in water/organic solvents .

Q. What experimental designs are recommended for tracing metabolic pathways using this compound in in vitro models?

- Methodological Answer :

- Isotopic Tracer Studies : Incubate cell cultures (e.g., hepatocytes or adipocytes) with deuterated acid and extract lipids at timed intervals.

- LC-MS/MS Analysis : Quantify deuterium incorporation into metabolites (e.g., acyl-CoAs, triglycerides) using multiple reaction monitoring (MRM).

- Kinetic Modeling : Apply compartmental models to calculate turnover rates and pathway fluxes. Reference unlabeled controls to distinguish isotopic effects .

Q. How can researchers address contradictions in kinetic data arising from isotopic effects in deuterated fatty acid studies?

- Methodological Answer :

- Control Experiments : Compare results with non-deuterated dodecanoic acid to isolate isotope-specific effects (e.g., altered enzyme binding affinities).

- Computational Corrections : Use density functional theory (DFT) to model kinetic isotope effects (KIEs) on reaction rates.

- Statistical Validation : Apply ANOVA or Bayesian analysis to assess whether observed discrepancies are statistically significant .

Properties

Molecular Formula |

C12H24O2 |

|---|---|

Molecular Weight |

205.35 g/mol |

IUPAC Name |

11,11,12,12,12-pentadeuteriododecanoic acid |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3,2D2 |

InChI Key |

POULHZVOKOAJMA-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.